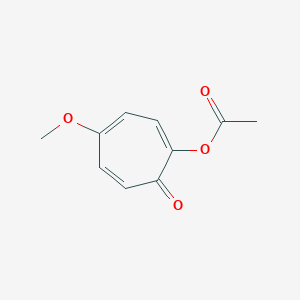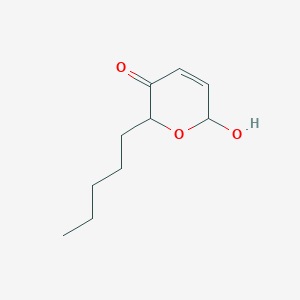
4H-1-Benzopyran-4-one, 3-(bromomethyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a bromomethyl group attached to the chromone core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-2-phenyl-4H-chromen-4-one typically involves the bromomethylation of 2-phenyl-4H-chromen-4-one. One common method includes the reaction of 2-phenyl-4H-chromen-4-one with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Bromomethyl)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substitution reactions yield various substituted chromones.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in methyl derivatives of the chromone.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2-phenyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(bromomethyl)-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparación Con Compuestos Similares
- 3-(Chloromethyl)-2-phenyl-4H-chromen-4-one
- 3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one
- 3-(Methyl)-2-phenyl-4H-chromen-4-one
Comparison:
- 3-(Bromomethyl)-2-phenyl-4H-chromen-4-one is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloromethyl and hydroxymethyl analogs.
- The bromomethyl group enhances the compound’s electrophilicity, making it more suitable for certain substitution reactions.
- Compared to the methyl derivative, the bromomethyl compound offers more versatile synthetic applications due to the reactive bromine atom.
This detailed article provides a comprehensive overview of 3-(bromomethyl)-2-phenyl-4H-chromen-4-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
118092-39-0 |
|---|---|
Fórmula molecular |
C16H11BrO2 |
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c17-10-13-15(18)12-8-4-5-9-14(12)19-16(13)11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
OVCUNYWGAGOVNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


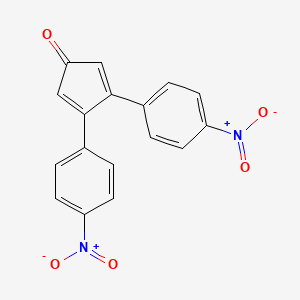
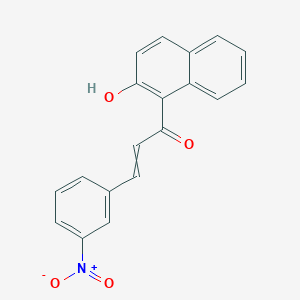
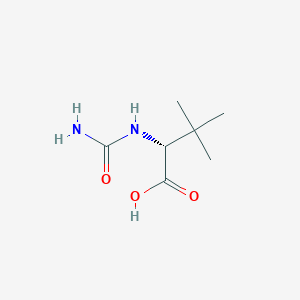
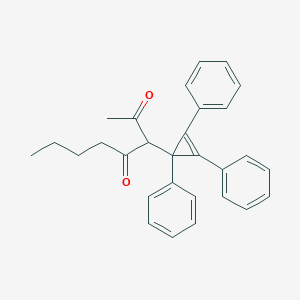
![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)
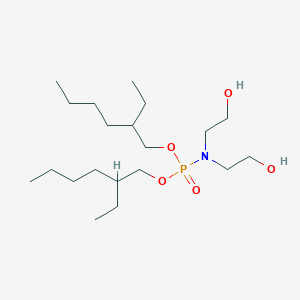


![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
![1-[2,3,5,6-Tetrafluoro-4-(trimethylsilyl)phenyl]piperidine](/img/structure/B14297673.png)
